N-[2-(1-benzylpiperidin-4-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
Overview
Description
N-[2-(1-benzylpiperidin-4-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperidine moiety linked to a triazolopyridazine core, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzylpiperidin-4-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-benzylpiperidine with ethyl 2-chloroacetate to form an intermediate, which is then subjected to cyclization with hydrazine hydrate and subsequent reaction with 2-chloropyridazine . The reaction conditions often include refluxing in solvents such as ethanol or tetrahydrofuran (THF) and the use of catalysts like triethylamine (TEA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzylpiperidin-4-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-[2-(1-benzylpiperidin-4-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for probing biological pathways.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(1-benzylpiperidin-4-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. It is known to act as an antagonist at muscarinic receptors, particularly muscarinic receptor 4 (M4). By binding to these receptors, the compound can modulate neurotransmitter release and influence various neurological processes . The pathways involved include the inhibition of acetylcholine signaling, which can have therapeutic implications for conditions like Alzheimer’s disease and schizophrenia .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)piperazine-1-carboxamide: Another compound with a similar structure but different functional groups, used in neurological research.
1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines: Compounds with a similar triazole core but different substituents, studied for their biological activities.
Uniqueness
N-[2-(1-benzylpiperidin-4-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine stands out due to its specific interaction with muscarinic receptors and its potential therapeutic applications in neurological disorders. Its unique combination of a benzylpiperidine moiety and a triazolopyridazine core provides distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2-(1-benzylpiperidin-4-yl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6/c1-2-4-17(5-3-1)14-24-12-9-16(10-13-24)8-11-20-18-6-7-19-22-21-15-25(19)23-18/h1-7,15-16H,8-14H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGSPUYOYNBXRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCNC2=NN3C=NN=C3C=C2)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.